1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethanone
Description
1-(2-Methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound featuring a 2-methylindole core linked via an ethanone bridge to a 4-phenylpiperazine moiety. The indole ring system is a privileged scaffold in medicinal chemistry, often associated with interactions with neurotransmitter receptors, while the 4-phenylpiperazine group is commonly found in ligands targeting serotonin and dopamine receptors .
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-16-21(18-9-5-6-10-19(18)22-16)20(25)15-23-11-13-24(14-12-23)17-7-3-2-4-8-17/h2-10,22H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRICDVZADFVPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings and Trends
- Electron-Withdrawing Groups : Nitro and bromo substituents on indole enhance antimalarial activity but may reduce CNS penetration due to increased polarity .
- Lipophilicity : Alkyl chains (e.g., pentyl in JWH-250) improve blood-brain barrier crossing, critical for CNS-targeted agents .
- Bulkier Substituents : Benzhydryl or benzyl groups on piperazine increase receptor binding affinity but may limit solubility .
- Halogenation : Fluorine and chlorine improve metabolic stability and electrostatic interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
